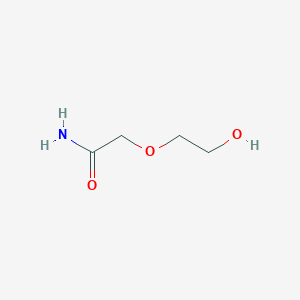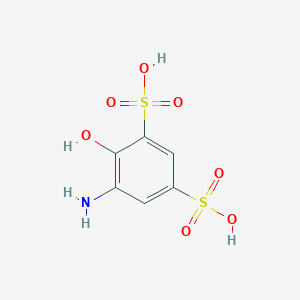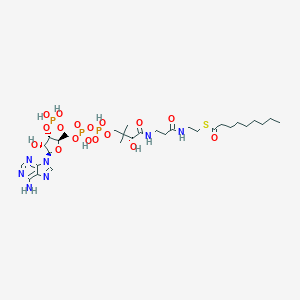![molecular formula C27H15N B093532 Benzo[h]phenaleno[1,9-bc]acridine CAS No. 190-03-4](/img/structure/B93532.png)
Benzo[h]phenaleno[1,9-bc]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[h]phenaleno[1,9-bc]acridine (BPA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential as a fluorescent probe and as a therapeutic agent for various diseases. It is a heterocyclic compound that contains two fused ring systems, a benzene ring and an acridine ring. The synthesis of BPA is complex and involves several steps, but it has been successfully achieved through various methods.
作用機序
The mechanism of action of Benzo[h]phenaleno[1,9-bc]acridine is not fully understood, but it is thought to involve the interaction of the compound with various cellular components, including DNA, RNA, and proteins. Benzo[h]phenaleno[1,9-bc]acridine has been shown to bind to DNA and RNA with high affinity, leading to changes in their structures and functions. Benzo[h]phenaleno[1,9-bc]acridine has also been shown to interact with proteins involved in various cellular processes, including cell signaling and apoptosis.
Biochemical and Physiological Effects:
Benzo[h]phenaleno[1,9-bc]acridine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and protect against oxidative stress. Benzo[h]phenaleno[1,9-bc]acridine has also been shown to have anti-inflammatory activity and to modulate the immune system.
実験室実験の利点と制限
Benzo[h]phenaleno[1,9-bc]acridine has several advantages for use in lab experiments. It is a highly selective and sensitive fluorescent probe for DNA and RNA, making it a valuable tool for research in molecular biology and genetics. Benzo[h]phenaleno[1,9-bc]acridine also has potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, there are also limitations to the use of Benzo[h]phenaleno[1,9-bc]acridine in lab experiments. Its synthesis is complex and involves several steps, and it is not readily available commercially. Additionally, its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
将来の方向性
There are several future directions for research on Benzo[h]phenaleno[1,9-bc]acridine. One area of research is the development of more efficient and cost-effective methods for synthesizing Benzo[h]phenaleno[1,9-bc]acridine. Another area of research is the investigation of the mechanism of action of Benzo[h]phenaleno[1,9-bc]acridine, including its interactions with DNA, RNA, and proteins. Additionally, further research is needed to fully elucidate the potential therapeutic applications of Benzo[h]phenaleno[1,9-bc]acridine for various diseases. Finally, the development of new fluorescent probes based on the structure of Benzo[h]phenaleno[1,9-bc]acridine could lead to new tools for research in molecular biology and genetics.
合成法
The synthesis of Benzo[h]phenaleno[1,9-bc]acridine involves several steps, including the preparation of starting materials, the formation of intermediate compounds, and the final cyclization reaction. One of the most common methods for synthesizing Benzo[h]phenaleno[1,9-bc]acridine is through the condensation of 1,2-dihydro-2-oxoquinoline and 9-phenanthrenecarboxaldehyde in the presence of a Lewis acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
科学的研究の応用
Benzo[h]phenaleno[1,9-bc]acridine has been extensively studied for its potential as a fluorescent probe for DNA and RNA. It has been shown to have high selectivity and sensitivity for these nucleic acids, making it a valuable tool for research in molecular biology and genetics. Benzo[h]phenaleno[1,9-bc]acridine has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that Benzo[h]phenaleno[1,9-bc]acridine has anti-tumor activity, inhibits the aggregation of amyloid-beta peptides, and protects against oxidative stress.
特性
CAS番号 |
190-03-4 |
|---|---|
製品名 |
Benzo[h]phenaleno[1,9-bc]acridine |
分子式 |
C27H15N |
分子量 |
353.4 g/mol |
IUPAC名 |
3-azaheptacyclo[18.6.2.02,15.04,13.05,10.017,27.024,28]octacosa-1(27),2(15),3,5,7,9,11,13,16,18,20(28),21,23,25-tetradecaene |
InChI |
InChI=1S/C27H15N/c1-2-7-22-16(4-1)8-11-20-15-21-14-19-10-9-17-5-3-6-18-12-13-23(25(19)24(17)18)27(21)28-26(20)22/h1-15H |
InChIキー |
LSOXDMMVEWWGSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32 |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C6C(=C4)C=CC7=C6C(=CC=C7)C=C5)N=C32 |
その他のCAS番号 |
190-03-4 |
同義語 |
Benzo[h]phenaleno[1,9-bc]acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



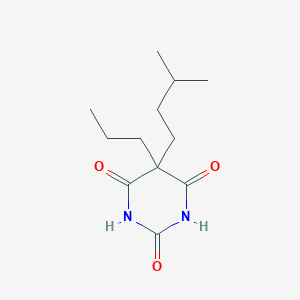
![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)


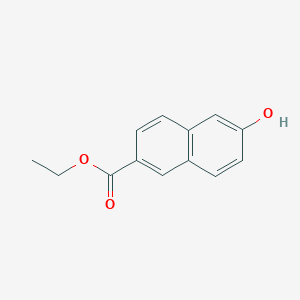
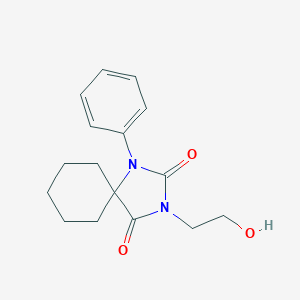
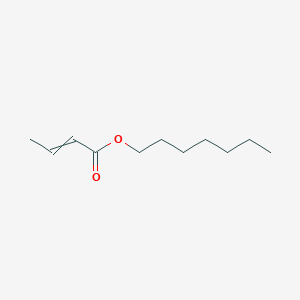
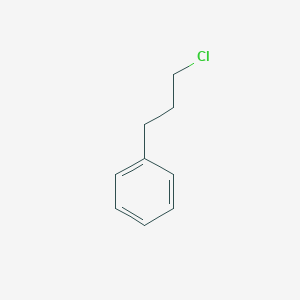

![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
